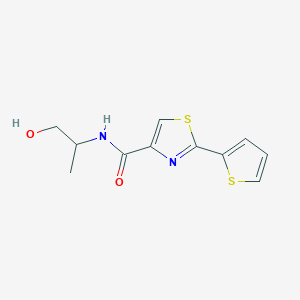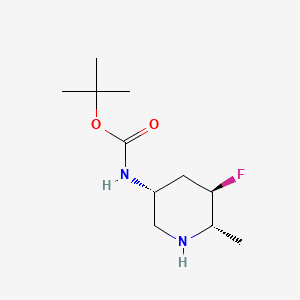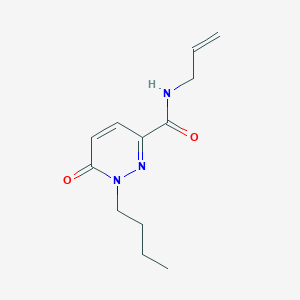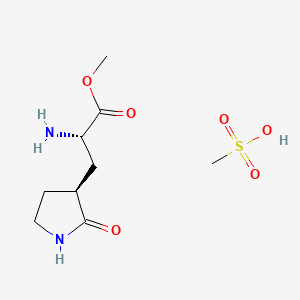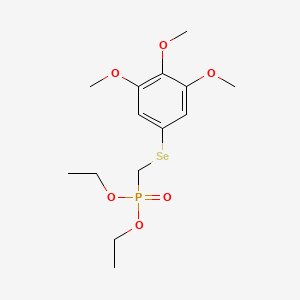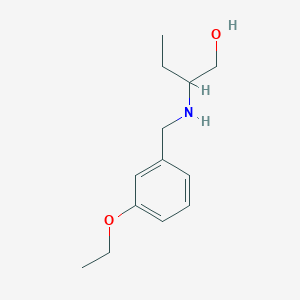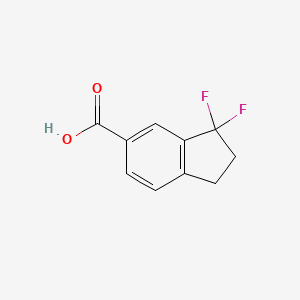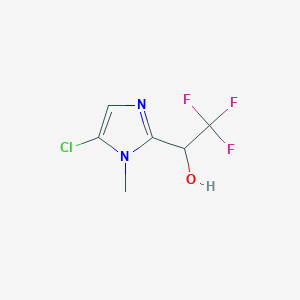
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound with the molecular formula C6H7ClF3N2O. This compound is characterized by the presence of a trifluoroethanol group attached to a chlorinated imidazole ring. It is used primarily in research settings and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1-methyl-1H-imidazole.
Reaction with Trifluoroacetaldehyde: The 5-chloro-1-methyl-1H-imidazole is then reacted with trifluoroacetaldehyde under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Applications De Recherche Scientifique
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanol group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds such as:
1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanol: This compound lacks the trifluoroethanol group, which can result in different chemical properties and biological activities.
(5-chloro-1-methyl-1H-imidazol-2-yl)methanol: This compound has a methanol group instead of a trifluoroethanol group, leading to variations in reactivity and applications.
The presence of the trifluoroethanol group in this compound makes it unique, as it can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H6ClF3N2O |
|---|---|
Poids moléculaire |
214.57 g/mol |
Nom IUPAC |
1-(5-chloro-1-methylimidazol-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H6ClF3N2O/c1-12-3(7)2-11-5(12)4(13)6(8,9)10/h2,4,13H,1H3 |
Clé InChI |
CEWITLLRZXZVFH-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C(C(F)(F)F)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


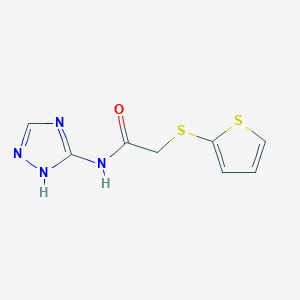
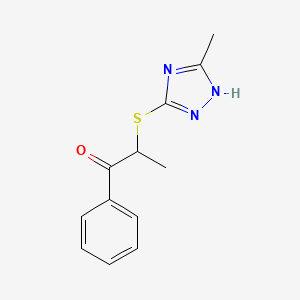
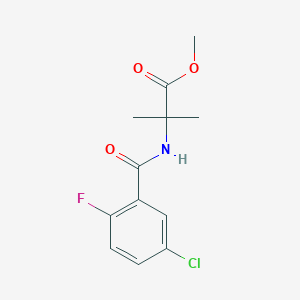
![n-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl)-n-methylglycine](/img/structure/B14909892.png)
